molecular formula C12H15NO2 B3394807 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 886949-60-6

5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B3394807
CAS No.: 886949-60-6
M. Wt: 205.25 g/mol
InChI Key: SUGTZQGDJJODMV-UHFFFAOYSA-N
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Description

5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a bicyclic scaffold with an isopropoxy substituent at the 5-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including antiproliferative, antimicrobial, and anti-tubulin effects .

Properties

IUPAC Name

5-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(2)15-11-5-3-4-10-9(11)6-7-13-12(10)14/h3-5,8H,6-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGTZQGDJJODMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC2=C1CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428571
Record name 5-ISOPROPOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886949-60-6
Record name 5-ISOPROPOXY-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions may vary, but typically involve heating the reactants in a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinoline derivatives.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

    Substitution: Introduction of different functional groups at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Effects at Position 5

The 5-position substituent significantly influences physicochemical properties and bioactivity. Key analogs include:

Compound Substituent (Position 5) Molecular Formula Molecular Weight Melting Point (°C) Key Biological Activity
5-Isopropoxy-DHIQ Isopropoxy C12H15NO2 205.25* Not reported Antiproliferative (hypothesized)
5-Fluoro-DHIQ Fluoro C9H8FNO 165.16 Not reported Biological activity research
5-Methoxy-DHIQ Methoxy C10H11NO2 177.20 Not reported Antifungal, antimicrobial
5-Bromo-DHIQ Bromo C9H8BrNO 230.07 180–183 Intermediate for drug synthesis
5-Hydroxy-DHIQ Hydroxy C9H9NO2 163.18 Not reported Antioxidant, enzyme inhibition

*Calculated based on molecular formula.

  • Bioactivity : Methoxy and benzoyl-substituted DHIQs (e.g., compound 16g in ) exhibit potent antiproliferative activity (GI50 = 51 nM in DU-145 cells), suggesting that bulky electron-donating groups at position 5 improve tubulin-binding affinity .

Substituent Effects at Position 2

Modifications at the nitrogen (position 2) alter conformational flexibility and binding interactions:

Compound Substituent (Position 2) Key Finding
2-Benzyl-DHIQ Benzyl Enhanced synthetic accessibility via one-pot reductive amination
2-(3,5-Dimethoxybenzoyl)-DHIQ Benzoyl GI50 = 51 nM (DU-145 cells); competitive tubulin polymerization inhibition
2-Methyl-DHIQ Methyl Retains antimicrobial activity despite reduced steric bulk
  • Tubulin Binding : Carbonyl-linked benzoyl groups (e.g., 16g) adopt a "steroid-like" conformation critical for binding to the colchicine site of tubulin .
  • Nitrogen Substitution: notes that substitutions at position 2 (e.g., methyl vs.

Bioactivity Comparison

  • Antiproliferative Activity: 5-Methoxy-DHIQ derivatives with benzoyl groups (e.g., 16g) show nanomolar potency (mean GI50 = 33 nM in NCI 60-cell line assay) .
  • Antimicrobial Activity: 5-Hydroxy-DHIQ derivatives demonstrate moderate activity against Botrytis cinerea and Puccinia recondita .

Biological Activity

5-Isopropoxy-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, which has garnered attention due to its diverse biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDescription
IUPAC Name This compound
CAS Number 886949-60-6
Molecular Formula C13H15NO2
Molecular Weight 219.27 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline (THIQ), including this compound, exhibit promising antiviral properties. Research has shown that certain THIQ derivatives can inhibit the replication of human coronaviruses such as HCoV-229E and HCoV-OC43. In vitro studies demonstrated that some compounds in this class displayed significant antiviral activity, suggesting potential therapeutic applications against viral infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its mechanism of action involves the modulation of protein kinase C (PKC) pathways, which are crucial in regulating cell growth and apoptosis. By interacting with PKC, this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

There is emerging evidence suggesting that isoquinoline derivatives may possess neuroprotective effects. The ability to modulate neurotransmitter systems and protect against neurodegeneration is an area of active research. The structural features of this compound may contribute to its potential in treating neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Protein Kinase C Modulation : The compound binds to PKC, influencing cellular signaling pathways involved in growth and apoptosis.
  • Antiviral Mechanism : It may interfere with viral replication processes by targeting viral proteins or host cell pathways essential for viral life cycles .
  • Neurotransmitter Interaction : Potential modulation of neurotransmitter systems may provide neuroprotective benefits.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antiviral Inhibits replication of HCoV strains
Anticancer Induces apoptosis via PKC pathway modulation
Neuroprotective Potential effects on neurotransmitter systems

Case Study: Antiviral Efficacy

In a study focused on the antiviral properties of THIQ derivatives, researchers synthesized various compounds and evaluated their efficacy against coronavirus strains. Among the tested compounds, several demonstrated significant inhibition rates against HCoV-229E, with this compound showing promising results in preliminary assays .

Case Study: Cancer Cell Apoptosis

Another investigation assessed the cytotoxic effects of isoquinoline derivatives on cancer cell lines. Results indicated that this compound effectively induced apoptosis in specific cancer cell types through PKC pathway activation, highlighting its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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